molecular formula C14H15N3O2 B563857 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1216852-93-5

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

Cat. No.: B563857
CAS No.: 1216852-93-5
M. Wt: 260.271
InChI Key: AASZBFHIHXZWRI-PAVKVDAISA-N
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Description

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-¹³C₂,¹⁵N Acetate (CAS: 1216852-93-5) is a stable isotope-labeled compound used extensively in carcinogenicity and mutagenicity research. Its molecular formula is C₁₂¹³C₂H₁₅N₂¹⁵NO₂, with a molecular weight of 260.27 g/mol . The compound is synthesized with two ¹³C atoms and one ¹⁵N atom, enabling precise tracking in mass spectrometry and metabolic studies. It is classified as a carcinogen and is critical for studying foodborne mutagens, such as heterocyclic amines (HCAs), which form during high-temperature cooking .

Key applications include:

  • Metabolic Pathway Tracing: Used to elucidate detoxification mechanisms and DNA adduct formation .
  • Analytical Standards: Serves as a reference material in HPLC and LC-MS workflows (purity >95%) .
  • Regulatory Toxicology: Cited in studies by Ohgaki, Sugimura, and Eisenbrand linking HCAs to cancer .

Properties

IUPAC Name

acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASZBFHIHXZWRI-PAVKVDAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for the Unlabelled Parent Compound

The unlabelled precursor, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), is synthesized via a Friedlander condensation reaction between 4-chloro-3-nitroquinoline and methylamine, followed by catalytic hydrogenation to reduce nitro groups to amines . Key modifications include:

  • Cyclization Conditions : Reaction temperatures of 120–140°C in anhydrous ethanol with hydrochloric acid as a catalyst yield the pyridoindole core .

  • Methylation : Introduction of the methyl group at the 1-position is achieved using methyl iodide in dimethylformamide (DMF) under inert atmosphere .

Table 1 summarizes the reaction parameters and yields for intermediate steps:

StepReagentsTemperature (°C)Yield (%)
CyclizationHCl, ethanol12068
Nitro ReductionH₂/Pd-C, methanol2592
MethylationCH₃I, DMF8085

Isotopic Labeling Strategies for 13C2 and 15N Incorporation

Stable isotope labeling at the 13C2 (positions 4 and 5 of the pyridine ring) and 15N (amino group) requires specialized precursors and controlled reaction environments :

  • 13C-Labeled Pyridine Synthesis : Diethyl malonate-1,3-13C2 and diethyl oxalate-13C2 serve as carbon sources for constructing the pyridine ring. These precursors undergo Claisen condensation with methylamine-15N to form the isotopically enriched heterocycle .

  • 15N-Ammonia Incorporation : The amino group at position 3 is introduced via nucleophilic substitution using 15N-enriched ammonia under high-pressure conditions (3 atm, 100°C) .

Critical challenges include minimizing isotopic dilution during purification and ensuring stereochemical integrity. For example, deuterium exchange at β-positions is avoided by using deuterium-free solvents during final crystallization .

Acetylation and Final Product Formation

The labelled intermediate is acetylated using acetic anhydride-13C2 in aqueous acetic acid to yield the acetate salt :

  • Reaction Conditions : 80°C for 1 hour in a 1:2 molar ratio of pyridoindole to acetic anhydride .

  • Workup : The crude product is precipitated by adjusting the pH to 6.5–7.0 with ammonium hydroxide, followed by recrystallization from methanol/water (3:1 v/v) .

Table 2 compares isotopic purity and yield under varying acetylation conditions:

Acetic Anhydride SourceReaction Time (h)Isotopic Purity (%)Yield (%)
Natural abundance1.598.278
13C2-labeled1.099.581

Analytical Characterization and Validation

Quality control involves tandem mass spectrometry (MS/MS), high-performance liquid chromatography (HPLC), and 13C/15N NMR to verify isotopic enrichment and chemical structure :

  • HPLC Analysis : A C18 column with methanol:water (70:30) mobile phase resolves the acetate salt with >95% purity (retention time: 8.2 min) .

  • 13C NMR : Peaks at δ 165.2 ppm (carboxyl carbon) and δ 122.4/118.7 ppm (pyridine C-4/C-5) confirm 13C2 incorporation .

  • Isotopic Enrichment : Quantitative NMR using ERETIC2 software calculates 99.2% 13C and 98.7% 15N enrichment .

Challenges and Optimization in Synthesis

Key operational hurdles include:

  • Isotopic Cross-Contamination : Trace natural-abundance carbon in solvents reduces isotopic purity. Substituting deuterated solvents (e.g., DMF-d7) mitigates this issue .

  • Thermal Degradation : Prolonged heating above 100°C during acetylation causes decomposition. Microwave-assisted synthesis at 80°C for 20 minutes improves yield to 86% .

  • Regulatory Compliance : As a carcinogen, handling requires BSL-2 containment and waste neutralization with 10% potassium permanganate .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

Cancer Research

3-Amino-1-methyl-5H-pyrido[4,3-b]indole has been identified as a potential carcinogen. Studies have shown that it can induce tumors in laboratory animals. For instance, research conducted on ACI rats demonstrated that exposure to this compound resulted in significant carcinogenic activity, highlighting its relevance in understanding dietary carcinogens formed during the cooking of meats and fish .

StudyFindings
ACI Rat StudyInduced tumors upon exposure to Trp-P-2
IARC ClassificationClassified as Group 2B: Possibly carcinogenic to humans

Metabolic Studies

The incorporation of stable isotopes such as 13C^{13}C and 15N^{15}N in 3-Amino-1-methyl-5H-pyrido[4,3-b]indole allows for its use as a tracer in metabolic studies. These isotopes enable researchers to track metabolic pathways and understand the dynamics of amino acid metabolism in various biological systems. The compound's isotopic labeling is particularly useful in studying metabolic disorders and the effects of dietary components on metabolism .

Food Safety and Toxicology

Due to its formation during the pyrolysis of tryptophan in cooked foods, this compound serves as a critical marker for assessing food safety and toxicological risks associated with dietary intake. Its presence in grilled or barbecued meats has raised concerns regarding long-term health effects and cancer risk assessments. Regulatory bodies monitor such compounds to ensure food safety standards are maintained .

Case Study 1: Carcinogenicity Assessment

A study published in Cancer Research assessed the carcinogenic potential of Trp-P-2 using in vivo models. The results indicated a dose-dependent increase in tumor incidence among subjects exposed to varying concentrations of the compound over time.

Case Study 2: Metabolic Pathway Analysis

In another study focused on metabolic pathways, researchers utilized labeled Trp-P-2 to trace its incorporation into metabolic cycles within human cell lines. This research provided insights into how dietary components can influence cellular metabolism and potentially lead to carcinogenesis.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The compound primarily targets guanine bases in DNA, forming covalent bonds and disrupting normal cellular functions .

Comparison with Similar Compounds

Non-Isotopic Analog: 3-Amino-1-methyl-5H-pyrido[4,3-b]indole Acetate (CAS: 72254-58-1)

  • Molecular Formula : C₁₄H₁₅N₃O₂ (MW: 257.29 g/mol).
  • Applications: Used in general carcinogenicity studies without isotopic tracing .
  • Key Difference : Lacks ¹³C and ¹⁵N labels, limiting its utility in isotope dilution mass spectrometry (IDMS) .

Dimethyl Variant: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-¹³C₂,¹⁵N Acetate (CAS: 1217002-93-1)

  • Molecular Formula: C₁₃¹³C₂H₁₇N₂¹⁵NO₂ (MW: 274.30 g/mol).
  • Applications : Specialized for studying methylated HCA derivatives in processed meats .

Functional Analogs

3H-Imidazo[4,5-b]pyridines

  • Structural Features : Replace the indole moiety with an imidazo-pyridine system (e.g., compound 5a-f in ).
  • Synthesis: Formed via condensation of amines and aldehydes in methanol, similar to methods used for pyridoindoles .
  • Applications: Less carcinogenic than pyridoindoles but used to study aromatic amine reactivity .

4-(Aminomethyl)pyridine (CAS: 3731-53-1)

  • Molecular Simplicity: A monocyclic analog lacking the fused indole system.
  • Role: Serves as a building block for synthesizing complex heterocycles but lacks direct carcinogenicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (¹³C₂,¹⁵N-labeled) 1216852-93-5 C₁₂¹³C₂H₁₅N₂¹⁵NO₂ 260.27 Metabolic tracing, IDMS
Non-Isotopic Analog 72254-58-1 C₁₄H₁₅N₃O₂ 257.29 General carcinogenicity studies
1,4-Dimethyl Isotopic Variant 1217002-93-1 C₁₃¹³C₂H₁₇N₂¹⁵NO₂ 274.30 Methylated HCA research
3H-Imidazo[4,5-b]pyridine (e.g., 5a-f) N/A C₈H₁₃N₃O 167.21 Reactivity studies

Research Findings and Implications

  • Carcinogenicity: The target compound induces frameshift mutations in Salmonella assays and forms DNA adducts in rodent models, as demonstrated by Ohgaki et al. . Its isotopic labeling allows quantification at sub-ppb levels in complex matrices.
  • Analytical Performance : The ¹³C/¹⁵N-labeled compound reduces matrix effects in LC-MS, achieving recovery rates >90% in meat extracts .

Biological Activity

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, commonly referred to as Trp-P-2, is a heterocyclic amine that has gained attention due to its significant biological activities, particularly in the context of carcinogenicity and enzyme inhibition. This compound is a derivative of tryptophan and is noted for its role as a potent inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.

  • Molecular Formula : C14H14N3O2
  • Molecular Weight : 256.27986 g/mol
  • CAS Number : 1216852-93-5
  • Melting Point : 260-262°C
  • Solubility : Slightly soluble in methanol and water

Enzyme Inhibition

Research indicates that Trp-P-2 is a potent inhibitor of type A monoamine oxidase (MAO-A). It exhibits competitive inhibition with a KiK_i value of approximately 0.84 µM, which is significantly lower than its KmK_m value for the substrate kynuramine (46.4 µM). This suggests that Trp-P-2 has a high affinity for MAO-A, making it an effective inhibitor in biochemical pathways involving neurotransmitter degradation .

Carcinogenicity

Trp-P-2 has been identified as a carcinogen. Studies conducted on inbred strain ACI rats revealed that when fed a diet containing 0.01% Trp-P-2 over 870 days, one rat developed hemangioendothelial sarcoma of the liver. This highlights the potential risk associated with exposure to this compound, particularly in terms of long-term carcinogenic effects .

Study on Rats

In a pivotal study, ACI rats were administered Trp-P-2 to evaluate its carcinogenic potential. The results demonstrated that while most rats survived beyond 400 days, the presence of tumors in some subjects underscores the compound's hazardous nature. The findings align with previous research indicating that heterocyclic amines can induce cancer through metabolic activation and subsequent DNA damage .

Inhibition Studies

Further studies have shown that Trp-P-2 not only inhibits MAO-A but also exhibits varying degrees of inhibition on MAO-B. The selectivity towards MAO-A suggests potential therapeutic applications in treating disorders related to neurotransmitter imbalances, such as depression and anxiety disorders .

Data Table: Summary of Biological Activities

Activity Details
Enzyme Inhibition MAO-A inhibition Ki=0.84μMK_i=0.84\mu M
Carcinogenic Potential Induces liver tumors in ACI rats
Solubility Slightly soluble in methanol and water
Melting Point 260-262°C

Q & A

Q. What is the primary role of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-¹³C₂,¹⁵N Acetate in scientific research?

This stable isotope-labeled compound is primarily used to study:

  • Mutagenic and carcinogenic mechanisms : As a labeled analog of Trp-P-2 (a heterocyclic aromatic amine), it enables tracking of metabolic activation pathways and DNA adduct formation in vitro and in vivo .
  • Isotope tracing : The ¹³C and ¹⁵N labels facilitate quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR), critical for pharmacokinetic and metabolic studies .

Q. Table 1: Key Research Applications

ApplicationMethodological ApproachKey References
DNA adduct analysisHPLC-MS/MS to quantify isotope-labeled adducts in biological matrices
Metabolic activationIncubation with cytochrome P450 enzymes (e.g., CYP1A2) followed by LC-MS analysis

Q. How is the carcinogenicity of this compound classified, and what evidence supports this classification?

The International Agency for Research on Cancer (IARC) classifies Trp-P-2 (unlabeled) as Group 2B ("possibly carcinogenic to humans") based on:

  • In vitro genotoxicity : Ames test positivity in Salmonella typhimurium strains TA98 and TA100 .
  • In vivo carcinogenesis : Rodent studies showing hepatic and intestinal tumors after prolonged exposure .

Note : The labeled acetate form retains these properties but is used under controlled conditions to trace metabolic pathways .

Q. What synthesis methods are reported for similar indole derivatives, and can they be adapted for this compound?

While direct synthesis protocols for the isotope-labeled form are not detailed in the evidence, general approaches for non-labeled analogs include:

  • Reflux in acetic acid : A mixture of 3-formylindole derivatives and aminothiazolones in acetic acid with sodium acetate, followed by recrystallization (e.g., DMF/acetic acid) .
  • Key considerations for isotope labeling : Use ¹³C/¹⁵N-enriched starting materials (e.g., labeled methylamine or acetic acid) and verify isotopic purity via NMR or MS .

Q. How is the purity of this compound validated in experimental settings?

Purity (>95%) is typically confirmed using:

  • HPLC with UV detection : C18 columns and mobile phases like acetonitrile/water (adjusted for pH with acetic acid or ammonium acetate) .
  • Isotopic integrity : ¹³C/¹⁵N enrichment is verified via high-resolution MS or ¹³C/¹⁵N NMR .

Q. Why are stable isotopes (¹³C₂, ¹⁵N) incorporated into this compound?

  • Metabolic tracing : Enables precise tracking of the compound and its metabolites in complex biological systems .
  • Quantitative accuracy : Reduces background noise in MS-based assays, improving detection limits for DNA adducts .

Advanced Research Questions

Q. How should experimental designs be structured to assess this compound’s genotoxicity while controlling for confounding factors?

  • Cell model selection : Use primary human lymphocytes or HepG2 cells (metabolically competent) to mimic in vivo activation .
  • Controls : Include untreated cells, oxidative stress inducers (e.g., H₂O₂), and isotope-unlabeled Trp-P-2 for baseline comparison .
  • Endpoint assays : Combine comet assay (single-cell gel electrophoresis) for DNA damage with LC-MS/MS for adduct quantification .

Q. Table 2: Comet Assay Protocol

StepConditions
Cell treatment1–10 µM compound, 24–48 hr incubation
LysisAlkaline buffer (pH >13), 4°C, 1 hr
Electrophoresis25 V, 300 mA, 20 min
Analysis% DNA in tail (software: OpenComet, CASP)

Q. How can conflicting data on coffee’s protective effects against Trp-P-2-induced DNA damage be resolved?

Discrepancies arise from:

  • Dose-dependent effects : Coffee constituents (e.g., chlorogenic acid) may exhibit antioxidant activity at low doses but pro-oxidant effects at high doses .
  • Experimental variability : Differences in cell types (e.g., lymphocytes vs. hepatocytes) or coffee roasting levels (alters antioxidant profiles) .
    Resolution : Standardize coffee extracts (e.g., dark roast vs. green bean) and use multi-omic approaches (transcriptomics/metabolomics) to identify protective pathways .

Q. What strategies optimize the synthesis of this compound to improve yield and isotopic purity?

  • Solvent optimization : Replace acetic acid with deuterated solvents (e.g., DMSO-d₆) to minimize proton exchange in ¹³C/¹⁵N-NMR .
  • Recrystallization : Use mixed solvents (DMF/acetic acid) to enhance crystal formation and purity .

Q. How do structural analogs like Trp-P-1 differ in carcinogenic potency, and what mechanistic insights does this provide?

Trp-P-1 (1,4-dimethyl analog) vs. Trp-P-2 (1-methyl) :

  • Higher mutagenicity in Trp-P-1 : Attributed to enhanced metabolic activation by CYP1A2 due to the additional methyl group .
  • DNA adduct profiles : Trp-P-1 forms more stable adducts with guanine residues, quantified via ³²P-postlabeling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and N95 masks to avoid inhalation of particulates .
  • Waste disposal : Incinerate at >1000°C to degrade carcinogenic residues .
  • Exposure monitoring : Regular comet assays for lab personnel handling the compound .

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